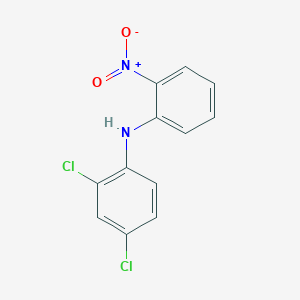

2,4-Dichloro-N-(2-nitrophenyl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

86514-69-4 |

|---|---|

Molecular Formula |

C12H8Cl2N2O2 |

Molecular Weight |

283.11 g/mol |

IUPAC Name |

2,4-dichloro-N-(2-nitrophenyl)aniline |

InChI |

InChI=1S/C12H8Cl2N2O2/c13-8-5-6-10(9(14)7-8)15-11-3-1-2-4-12(11)16(17)18/h1-7,15H |

InChI Key |

FWFNOOPNXWJMGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Dichloro N 2 Nitrophenyl Aniline

Direct Synthesis of 2,4-Dichloro-N-(2-nitrophenyl)aniline

The direct synthesis of this compound involves the formation of a carbon-nitrogen bond between a 2,4-dichloroaniline (B164938) precursor and a 2-nitrophenyl precursor. This is typically achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation. wikipedia.orgwikipedia.org These reactions have become standard methods for the construction of aryl amines due to their reliability and functional group tolerance. wikipedia.org

The general reaction scheme is as follows:

Where X is a halide (typically I, Br, or Cl) or a pseudohalide (such as triflate).

The yield and efficiency of the synthesis are highly dependent on the careful optimization of several reaction parameters, including the choice of catalyst, ligand, base, solvent, and temperature. The interplay between these factors determines the reaction rate and the suppression of side reactions.

For a typical Buchwald-Hartwig amination, a systematic approach to optimization might involve screening various phosphine (B1218219) ligands, as the ligand plays a crucial role in the stability and activity of the palladium catalyst. rug.nl The choice of base is also critical; while strong bases like sodium tert-butoxide are common, weaker bases such as cesium carbonate or potassium carbonate may be required for substrates with base-sensitive functional groups. nih.gov Temperature is another key variable, with modern catalyst systems often allowing for significantly milder conditions compared to early methodologies. wikipedia.org

Table 1: Hypothetical Optimization of Buchwald-Hartwig Amination for this compound Synthesis This interactive table illustrates the effect of varying reaction parameters on product yield. The data is representative of typical optimization studies for C-N cross-coupling reactions.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 100 | 12 | 65 |

| 2 | Pd₂(dba)₃ (1) | BINAP (1.5) | Cs₂CO₃ | Dioxane | 110 | 18 | 78 |

| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 90 | 10 | 92 |

| 4 | Pd₂(dba)₃ (1) | RuPhos (2) | K₂CO₃ | DME | 80 | 16 | 85 |

| 5 | Pd(OAc)₂ (1) | BrettPhos (2) | NaOt-Bu | Toluene | 80 | 8 | 95 |

The success of modern N-arylation reactions is largely due to the development of sophisticated catalyst systems. Both copper- and palladium-based systems are widely used, each with its own set of advantages and historical context. rug.nl

Copper-Catalyzed Systems (Ullmann Condensation): The Ullmann reaction is the classical method for C-N bond formation, traditionally requiring harsh conditions such as high temperatures (often over 200°C) and stoichiometric amounts of copper powder. wikipedia.org The reaction is generally limited to aryl halides activated by electron-withdrawing groups, such as a nitro group. wikipedia.org Modern advancements have introduced soluble copper(I) catalysts, often used with ligands like diamines, 8-hydroxyquinoline, or acetylacetonates, which allow for milder reaction conditions and improved yields. wikipedia.orgnih.gov The mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

Palladium-Catalyzed Systems (Buchwald-Hartwig Amination): Developed in the 1990s, the Buchwald-Hartwig amination has become one of the most powerful tools for forming C-N bonds. wikipedia.org The reaction's utility stems from its broad substrate scope and high functional group tolerance. The evolution of this reaction is marked by the development of progressively more effective phosphine ligands. rug.nl

First-Generation Ligands: Early systems used ligands like triphenylphosphine (B44618) or P(o-tol)₃, which were effective but often required high temperatures. rug.nl

Bidentate Phosphine Ligands: Ligands such as BINAP and DPPF provided more reliable results and expanded the scope to include primary amines. wikipedia.org

Sterically Hindered Ligands: A major breakthrough was the introduction of bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos). rug.nlbeilstein-journals.org These ligands form highly active, monoligated palladium complexes that facilitate the key steps of oxidative addition and reductive elimination, enabling the coupling of even challenging substrates like aryl chlorides under mild conditions. libretexts.org

Table 2: Comparison of Common Catalyst Systems for N-Arylation

| Catalyst System | Metal | Typical Ligands | Common Precursors | Key Advantages |

| Ullmann | Copper | Diamines, 8-hydroxyquinoline | CuI, Cu₂O, Cu powder | Low cost of metal, effective for electron-deficient aryl halides. |

| Buchwald-Hartwig | Palladium | XPhos, RuPhos, BINAP, BrettPhos | Pd(OAc)₂, Pd₂(dba)₃ | Broad substrate scope, high functional group tolerance, mild reaction conditions. wikipedia.orgnih.gov |

Synthetic Approaches for Related N-Arylanilines

The methodologies used for the direct synthesis of this compound are broadly applicable to a wide range of related N-arylanilines, particularly those containing nitro substituents.

The presence of a nitro group on one of the aromatic rings is well-tolerated by modern cross-coupling systems, especially Buchwald-Hartwig catalysts. The electron-withdrawing nature of the nitro group can make the aryl halide more reactive towards the initial oxidative addition step in the palladium catalytic cycle. In copper-catalyzed Ullmann reactions, an electron-withdrawing group is often essential for activating the substrate. mdpi.com

The synthesis of various nitro-substituted diarylamines has been successfully achieved using these methods. The choice between palladium and copper catalysis may depend on cost considerations and the specific electronic and steric properties of the coupling partners.

An alternative to metal-catalyzed coupling is Nucleophilic Aromatic Substitution (SNAr). This method does not require a metal catalyst but is limited to specific substrates. For an SNAr reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group (typically a halide). wikipedia.org

The reaction proceeds via the addition of a nucleophile (the amine) to the electron-deficient aryl halide, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the halide leaving group yields the final product. The industrial synthesis of 4-nitroaniline (B120555) from 4-nitrochlorobenzene and ammonia (B1221849) is a classic example of this strategy. wikipedia.org For the synthesis of this compound, an SNAr approach could involve the reaction of 2,4-dichloroaniline with 1-fluoro-2-nitrobenzene, as fluoride (B91410) is an excellent leaving group for SNAr. However, high temperatures and pressures may still be required. google.com

Table 3: Comparison of SNAr and Cross-Coupling for N-Arylaniline Synthesis

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Metal-Catalyzed Cross-Coupling |

| Catalyst | None | Palladium or Copper |

| Substrate Scope | Limited to electron-deficient aryl halides | Very broad, includes electron-rich and -neutral aryl halides. nih.gov |

| Activating Groups | Required (e.g., -NO₂) | Not required with modern catalysts. wikipedia.org |

| Reaction Conditions | Often high temperature/pressure | Often milder, atmospheric pressure. |

| Cost | Potentially lower (no metal catalyst/ligand) | Higher due to precious metal catalysts and complex ligands. |

Precursor Functionalization Routes

The successful synthesis of the target molecule relies on the availability of appropriately functionalized precursors. The primary starting materials are 2,4-dichloroaniline and a 2-nitrophenyl halide.

The synthesis of 2,4-dichloroaniline is typically achieved through the reduction of 2,4-dichloronitrobenzene (B57281). google.com This transformation is commonly performed via catalytic hydrogenation. This process involves reacting 2,4-dichloronitrobenzene with hydrogen gas in the presence of a metal catalyst. google.com

Table 4: Typical Conditions for the Synthesis of 2,4-dichloroaniline

| Precursor | Reagents | Catalyst | Solvent | Conditions |

| 2,4-Dichloronitrobenzene | H₂ (gas) | Palladium on Carbon (Pd/C) or Raney Nickel | Alcohols (Methanol, Ethanol) or Toluene | 20-100 °C, 4-25 MPa pressure. google.com |

This reduction is a robust and high-yielding reaction, providing the necessary amine precursor in high purity for the subsequent C-N bond formation step. google.com

Oxidation of Aryl Amines to Nitroarenes

The direct oxidation of aryl amines presents an attractive and alternative route to nitroarenes, complementing traditional nitration strategies. A significant advantage of oxidation-based methods is the circumvention of regioselectivity issues that can arise during electrophilic nitration. However, a historical challenge has been the potential for the formation of over-oxidized side products.

A variety of protocols have been developed for the selective oxidative conversion of amines to their corresponding nitro derivatives. Hydrogen peroxide is a common oxidant, often used in conjunction with a catalyst. For instance, selenium-catalyzed oxidation of anilines with hydrogen peroxide, in the presence of catalysts like diphenyl diselenide or benzeneseleninic acid, has proven effective for a wide range of both electron-rich and electron-poor substrates. The reaction temperature is a critical parameter for selectivity; higher temperatures generally favor the formation of nitroarenes, while nitroso derivatives may be formed at room temperature.

Another effective oxidant is sodium perborate. Anilines bearing electron-withdrawing groups can be smoothly oxidized to the corresponding nitro derivatives in acetic acid at 50-55°C. In contrast, electron-rich anilines may yield lower amounts of the desired nitroarenes due to the formation of over-oxidized byproducts.

The choice of base can also be a determining factor in the selective oxidation of anilines. A study demonstrated that a mild base like sodium fluoride (NaF) facilitates the formation of azoxybenzene, whereas a stronger base such as sodium methoxide (B1231860) (NaOMe) promotes the synthesis of nitroaromatics when using peroxide as the oxidant. acs.orgnih.gov This metal-free approach is scalable and accommodates various substitution patterns. acs.orgnih.gov

| Substrate | Oxidant/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Anilines with electron-withdrawing groups | Sodium perborate | Acetic acid, 50-55°C | Corresponding nitro derivatives | Smooth oxidation | |

| Variously substituted anilines | Hydrogen peroxide / Diphenyl diselenide or Benzeneseleninic acid | - | Corresponding nitroarenes | Good yields | |

| Substituted anilines | Hydrogen peroxide / NaOMe (strong base) | - | Nitroaromatics | High to excellent yields | acs.orgnih.gov |

Halogenation of Anilines and Dichloroaniline Precursors

The halogenation of anilines is a fundamental transformation for introducing chloro substituents onto the aromatic ring. However, the high reactivity of the aniline (B41778) ring towards electrophilic substitution often leads to a lack of regioselectivity and the formation of multiple halogenated products. nih.gov

To control the halogenation, the amino group's strong activating effect can be tempered by converting it into an amide through acetylation. chemistrysteps.com The resulting acetanilide (B955) is still an ortho, para-directing activator, but its reactivity is sufficiently reduced to prevent over-halogenation. chemistrysteps.comlibretexts.org The steric bulk of the acetyl group can further direct the halogenation to the para position. chemistrysteps.com

The synthesis of dichloroaniline precursors often involves multi-step processes. One method for preparing 2,4-dichloroaniline starts from p-chloronitrobenzene. google.com This process involves the reduction of the nitro group to a hydroxylamine (B1172632), followed by simultaneous chlorination of the benzene (B151609) ring and reduction of the hydroxylamine in a hydrochloric acid solution. google.com Another approach utilizes the catalytic hydrogenation of 2,4-dichloronitrobenzene using catalysts such as palladium-carbon or Raney nickel. google.com

A process for preparing 2-chloro and 2,6-dichloroanilines involves the selective bromination of acetanilide at the 4-position, which then directs subsequent chlorination to the 2- and/or 6-positions. google.com The 4-bromo substituent is later removed through reduction. google.com The direct chlorination of unprotected anilines can be achieved with high regioselectivity for the para-position using copper(II) chloride in ionic liquids, avoiding the need for protecting groups. beilstein-journals.orgresearchgate.net For ortho-selective chlorination, a metal-free approach using a secondary amine as an organocatalyst with sulfuryl chloride as the halogen source has been developed. rsc.org

| Substrate | Reagent/Catalyst | Conditions | Major Product | Reference |

|---|---|---|---|---|

| Aniline | Acetylation followed by halogenation | - | Para-halogenated aniline | chemistrysteps.com |

| Unprotected Anilines | Copper(II) chloride | Ionic liquid | Para-chlorinated aniline | beilstein-journals.orgresearchgate.net |

| Anilines | Sulfuryl chloride / Secondary amine organocatalyst | Mild conditions | Ortho-chlorinated aniline | rsc.org |

| Acetanilide | Bromine chloride followed by chlorine | Acetic acid | 2-Chloro or 2,6-dichloro-4-bromoanilide | google.com |

Acylation Reactions to form N-Substituted Aniline Derivatives

Acylation reactions are pivotal for the formation of N-substituted aniline derivatives, a key step in the synthesis of the target molecule. The Friedel-Crafts acylation of aniline derivatives can be challenging due to the Lewis acid catalyst complexing with the basic amino group, deactivating the ring towards electrophilic substitution. libretexts.org

To circumvent this, the amino group is often acetylated, which reduces its basicity and allows the acylation to proceed. libretexts.org For example, acetanilide can be successfully acylated. lookchem.com Gallium triflates, such as Ga(OTf)₃, have been shown to be effective catalysts for the Friedel-Crafts acylation of aniline derivatives in a LiClO₄–MeNO₂ solvent system, providing good to excellent yields. lookchem.com

A catalyst- and additive-free method for synthesizing 2-benzyl N-substituted anilines has been developed from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.orgnih.gov This reaction proceeds through a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgnih.gov

Furthermore, a metal-free approach for the synthesis of N-substituted anilines has been reported using sulfonyl chlorides and amines. This method demonstrates a broad tolerance for various functional groups and is operationally simple. acs.org

| Reaction Type | Substrates | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Aniline derivatives (e.g., Acetanilide) | Ga(OTf)₃ in LiClO₄–MeNO₂ | Acylated aniline derivatives | lookchem.com |

| Imine Condensation–Isoaromatization | (E)-2-arylidene-3-cyclohexenones and primary amines | Catalyst- and additive-free | 2-benzyl N-substituted anilines | beilstein-journals.orgnih.gov |

| N-Substitution | Aryl sulfonyl chlorides and alkyl amines | Metal-free, H₂O and 1,4-dioxane | N-alkyl anilines | acs.org |

Chemo- and Regioselective Synthesis Considerations

The successful synthesis of a polysubstituted aromatic compound like this compound hinges on the precise control of chemo- and regioselectivity at each synthetic step.

The substitution pattern on the aniline ring is dictated by the directing effects of the substituents already present. The amino group is a strong activating, ortho, para-director. As previously discussed, its high reactivity can be moderated by acetylation, which also introduces steric hindrance that favors para-substitution. chemistrysteps.com

In the synthesis of 2-benzyl N-substituted anilines, the reaction between (E)-2-arylidene-3-cyclohexenones and primary amines proceeds via an imine condensation followed by isoaromatization, leading to a specific substitution pattern on the resulting aniline. beilstein-journals.org The introduction of sterically demanding groups, such as 1-isopropyl-2-methylpropyl or triisopropylsilyl groups, at the nitrogen atom of aniline can be used to achieve highly regioselective para-substitution through a lithiation/substitution sequence. rsc.org

The Diels-Alder reaction of 2H-pyran-2-ones with alkynes provides a route to highly substituted aniline derivatives with novel substitution patterns. acs.org The regioselectivity of these cycloaddition reactions can be influenced by the electronic nature of the substituents on both the pyranone and the alkyne. acs.org

Mechanistic Investigations of 2,4 Dichloro N 2 Nitrophenyl Aniline and Analogous Systems

Elucidation of Reaction Pathways

Understanding the step-by-step sequence of bond-breaking and bond-forming events is fundamental to controlling chemical reactions. The formation of the diarylamine structure of 2,4-Dichloro-N-(2-nitrophenyl)aniline involves key transformations whose mechanisms have been the subject of detailed investigation.

The formation of the N-aryl bond in this compound is a type of N-arylation reaction. Two of the most significant and well-studied methods for forming such bonds are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orglibretexts.org The generally accepted catalytic cycle involves a series of key steps: youtube.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this context, a dichlorinated benzene (B151609) derivative). This step forms a Pd(II) intermediate. libretexts.orgnih.gov The rate of this step can be influenced by the nature of the halide and the phosphine (B1218219) ligands on the palladium. nih.gov

Ligand Exchange/Amine Coordination: The amine (an aniline (B41778) derivative) coordinates to the palladium center, typically displacing a ligand.

Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the diarylamine and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org

Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. youtube.com

The Ullmann condensation is a copper-catalyzed reaction that represents a more traditional approach to N-arylation. wikipedia.org While it often requires harsher reaction conditions than the Buchwald-Hartwig amination, it remains a valuable synthetic tool. wikipedia.orgumass.edu The mechanism of the Ullmann reaction has been a subject of debate, but it is generally believed to involve the following: wikipedia.org

Formation of a copper(I) amide from the aniline and a copper(I) source.

Reaction of the copper amide with the aryl halide. Kinetic studies have suggested a mechanism involving oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination from a Cu(III) intermediate. wikipedia.org

The reaction is often promoted by the use of ligands such as 1,10-phenanthroline, which can accelerate the rate of these reactions. acs.org

While this compound is typically synthesized from a pre-nitrated aniline derivative, understanding the mechanisms of nitroarene formation from anilines provides context for the synthesis of its precursors. The direct nitration of anilines is often complicated by the high reactivity of the amino group, which can lead to over-oxidation and the formation of tarry by-products. libretexts.org

However, the oxidation of anilines to nitroarenes can be achieved using various oxidizing agents. The mechanism of these oxidations can proceed through several intermediates. For instance, with reagents like m-chloroperbenzoic acid (m-CPBA), the reaction is thought to proceed through the formation of a nitroso intermediate, which is then further oxidized to the nitro compound. mdpi.comresearchgate.net

A proposed general pathway for the oxidation of anilines to nitroarenes involves the following steps: acs.orgorientjchem.org

Oxidation to a Nitroso Intermediate: The aniline is first oxidized to the corresponding nitrosobenzene (B162901) derivative.

Further Oxidation to the Nitroarene: The nitroso intermediate is then oxidized to the final nitroarene product.

High-resolution mass spectrometry studies have provided insights into the intermediates involved in some of these oxidation processes. mdpi.com

The chlorine substituents on the aniline ring of this compound influence its reactivity. Halogens are deactivating yet ortho-, para-directing in electrophilic aromatic substitution reactions. vedantu.com However, in the context of nucleophilic aromatic substitution, they can act as leaving groups, particularly when activated by strong electron-withdrawing groups.

The reactivity of halogenated anilines in nucleophilic substitution reactions can be complex. For instance, the synthesis of halogenated anilines from aniline N-oxides can proceed through different mechanistic pathways, including sigmatropic rearrangements and radical pathways, depending on the position of halogenation. nih.gov

In the context of N-arylation reactions to form diarylamines, the halogenated aniline acts as the nucleophile. The electron-withdrawing nature of the chlorine atoms decreases the nucleophilicity of the amino group compared to unsubstituted aniline. This reduced nucleophilicity can affect the rate of the N-arylation reaction.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are used to correlate the chemical structure of a series of compounds with their reactivity in a particular reaction. These relationships are often expressed as mathematical equations that can be used to predict the reactivity of new compounds.

The reactivity of aniline derivatives in reactions such as N-arylation is significantly influenced by both electronic and steric factors.

Electronic Effects: The presence of substituents on the aniline ring alters the electron density on the nitrogen atom, thereby affecting its nucleophilicity. Electron-donating groups increase the electron density and generally enhance reactivity towards electrophiles, while electron-withdrawing groups, such as the chloro and nitro groups in the precursors to this compound, decrease the electron density and reduce nucleophilicity.

Steric Effects: The presence of bulky substituents near the reaction center can hinder the approach of reactants, leading to a decrease in the reaction rate. In the case of this compound, the chlorine atom at the 2-position of the aniline ring can exert a steric effect on the N-arylation reaction. rsc.org Similarly, substituents on the electrophilic partner can also influence the reaction rate through steric hindrance.

The interplay of these electronic and steric effects can be complex and is a key area of study in physical organic chemistry. researchgate.net

The Hammett equation is a widely used tool in QSRR studies to quantify the electronic effects of substituents on the reactivity of aromatic compounds. wikipedia.orgpharmacy180.com The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the reaction with a substituted reactant.

k₀ is the rate constant for the reaction with the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

Hammett constants (σ) have been successfully used to correlate a wide range of chemical phenomena, including reaction rates and pKa values of substituted anilines. acs.orgnih.gov For aniline derivatives, the electronic effects of substituents on properties like the pKa of the amino group show a good correlation with Hammett σ constants.

The table below provides Hammett constants for some common substituents, illustrating their electron-donating or electron-withdrawing nature.

| Substituent | σmeta | σpara |

|---|---|---|

| -CH₃ | -0.07 | -0.17 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -I | 0.35 | 0.18 |

| -OH | 0.10 | -0.37 |

| -OCH₃ | 0.12 | -0.27 |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -NH₂ | -0.16 | -0.66 |

| -N(CH₃)₂ | -0.15 | -0.83 |

In the context of the formation of this compound, the Hammett constants for the chloro (σmeta = 0.37, σpara = 0.23) and nitro (σpara = 0.78) groups indicate their strong electron-withdrawing nature. viu.ca This has a direct impact on the reactivity of the aniline and aryl halide precursors.

Kinetic and Thermodynamic Characterization of Reactions

The formation of diarylamines, such as this compound, typically proceeds through mechanisms like nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation. wikipedia.orgumass.edu The kinetics and thermodynamics of these reactions are crucial for understanding reaction feasibility, optimizing conditions, and predicting reactivity. Due to a lack of specific experimental kinetic and thermodynamic data for the direct synthesis of this compound in publicly available literature, this section will focus on the characterization of analogous systems to provide insight into the reaction dynamics.

The SNAr mechanism is a plausible pathway for the formation of this compound, where an aniline derivative attacks an activated aryl halide, leading to the substitution of a halide. The presence of electron-withdrawing groups, such as a nitro group, on the aryl halide is generally required to activate the ring towards nucleophilic attack. diva-portal.org

Kinetic studies on SNAr reactions provide valuable information on reaction rates and the factors that influence them. For instance, the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with various substituted anilines in a methanol-dimethyl sulfoxide (B87167) mixture demonstrates the influence of the aniline nucleophile's electronic properties on the reaction rate. The second-order rate constants for these reactions show a clear trend where electron-donating groups on the aniline increase the reaction rate, while electron-withdrawing groups decrease it. nih.gov This is consistent with the nucleophilic character of the aniline in the rate-determining step of the SNAr mechanism.

Table 1: Second-Order Rate Constants for the Reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with Substituted Anilines at 25°C

| Substituent (X) on Aniline | Second-Order Rate Constant (k) in 90:10 (v/v) MeOH-Me₂SO (M⁻¹s⁻¹) |

| 4-OCH₃ | 1.58 x 10⁻¹ |

| 4-CH₃ | 8.91 x 10⁻² |

| H | 2.51 x 10⁻² |

| 4-F | 1.58 x 10⁻² |

| 4-Cl | 1.00 x 10⁻² |

This table is generated based on data from a study on analogous SNAr reactions and is intended to be illustrative of the kinetic trends. nih.gov

Further insights can be gained from the study of the nucleophilic substitution of methyl 2,4-dichloro-3,5-dinitrobenzoate with various secondary cyclic amines. researchgate.net The kinetic and thermodynamic parameters for these reactions highlight the influence of both the nucleophile and the solvent on the reaction's progress. The activation parameters, including enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide a deeper understanding of the transition state of the reaction.

Table 2: Kinetic and Thermodynamic Parameters for the Reaction of Methyl 2,4-dichloro-3,5-dinitrobenzoate with Piperidine in Methanol

| Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| 25 | 1.20 x 10⁻³ | 45.5 | -150 |

| 35 | 2.50 x 10⁻³ | ||

| 45 | 5.00 x 10⁻³ |

This table is generated based on data from a study on an analogous SNAr reaction and is intended to be illustrative of kinetic and thermodynamic parameters. researchgate.net

Advanced Spectroscopic Characterization of 2,4 Dichloro N 2 Nitrophenyl Aniline

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For 2,4-Dichloro-N-(2-nitrophenyl)aniline, which has the chemical formula C₁₂H₈Cl₂N₂O₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

Calculated Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₈Cl₂N₂O₂ |

| Theoretical Monoisotopic Mass | 297.9963 Da |

| Average Mass | 299.11 g/mol |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible range, provides insights into the electronic transitions within a molecule. The absorption of light in this region corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

The UV-Vis spectrum of this compound is expected to be influenced by the electronic properties of its constituent aromatic rings and substituent groups. The diphenylamine (B1679370) core, substituted with electron-withdrawing chloro and nitro groups, will exhibit characteristic absorption bands.

Generally, substituted diphenylamines display absorption bands in the UV region. The presence of the nitro group, a strong chromophore, is anticipated to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths, potentially extending into the visible range. This is due to the extension of the conjugated π-system and the possibility of intramolecular charge transfer (ICT) transitions from the aniline (B41778) nitrogen to the nitrophenyl ring. The dichloro-substitution on the other phenyl ring will likely have a smaller, but still noticeable, effect on the absorption spectrum.

While direct experimental UV-Vis spectra for this compound were not found in the provided search results, analysis of related compounds such as nitroanilines and other substituted diphenylamines suggests that the primary absorption bands would arise from π → π* and n → π* transitions. The solvent polarity can also be expected to influence the position of these bands, particularly for any charge-transfer transitions.

X-ray Diffraction (XRD) Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Although a specific single-crystal X-ray diffraction study for this compound was not identified in the search results, the crystal structures of related compounds provide valuable insights into its likely solid-state conformation. For instance, studies on similarly substituted diphenylamines, such as 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline, reveal important structural features. nih.gov

In such molecules, the central nitrogen atom's geometry and the dihedral angles between the phenyl rings are of key interest. It is common for the nitrogen atom in triphenylamine (B166846) derivatives to exhibit a near-planar geometry. nih.gov The molecule of this compound is expected to adopt a non-planar conformation, with the two phenyl rings twisted relative to each other to minimize steric hindrance between the ortho-substituents and the amine bridge.

Despite a comprehensive search for theoretical and computational investigations on the chemical compound This compound , no specific studies detailing its electronic structure, reaction mechanisms, or spectroscopic data through quantum chemical calculations were found.

While research exists for structurally related compounds, such as other isomers of dichloronitroaniline or different substituted diphenylamines, the strict focus of this request on "this compound" prevents the inclusion of data from these related but distinct molecules. Therefore, the detailed analysis as outlined in the requested sections cannot be provided at this time due to the absence of specific computational chemistry research on this particular compound.

Theoretical and Computational Investigations on 2,4 Dichloro N 2 Nitrophenyl Aniline

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding and predicting the chemical reactivity of molecules. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

From the FMO energies, several chemical reactivity descriptors can be calculated. These descriptors provide quantitative insights into the molecule's behavior in chemical reactions. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = μ2 / 2η, where μ is the electronic chemical potential (μ = -χ).

| Parameter | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released upon accepting an electron |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting ability |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / 2η | Polarizability |

| Electrophilicity Index (ω) | μ2 / 2η | Electrophilic character |

Conformational Analysis through Computational Methods

The three-dimensional structure of a molecule, including the spatial arrangement of its atoms and the rotational freedom around single bonds, is critical to its physical and chemical properties. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) of a molecule and to determine their relative energies.

A common approach involves a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers. The dihedral angles of interest in 2,4-Dichloro-N-(2-nitrophenyl)aniline would be those around the C-N bonds connecting the aniline (B41778) nitrogen to the two phenyl rings.

While specific computational studies on the conformational analysis of this compound were not found in the reviewed literature, such an analysis would typically be performed using methods like Density Functional Theory (DFT) with an appropriate basis set. The results would provide the optimized geometries of the stable conformers and their relative energies, offering insights into the preferred spatial arrangement of the molecule.

| Parameter | Description |

| Dihedral Angle (Torsion Angle) | The angle between two intersecting planes, used to define the rotation around a chemical bond. |

| Potential Energy Surface (PES) | A mathematical or graphical representation of the energy of a molecule as a function of its geometry. |

| Conformer | A specific spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. |

| Global Minimum | The conformer with the lowest energy on the potential energy surface. |

| Local Minima | Other stable conformers with energies higher than the global minimum. |

| Rotational Barrier | The energy difference between a stable conformer (energy minimum) and a transition state (energy maximum) for rotation around a bond. |

Future Directions and Challenges in 2,4 Dichloro N 2 Nitrophenyl Aniline Research

Identification of Novel Synthetic Pathways

While traditional methods for synthesizing diarylamines, such as Ullmann condensation, are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 2,4-Dichloro-N-(2-nitrophenyl)aniline and its derivatives. The development of diverse procedures for diarylamine synthesis is of significant importance. rsc.org Modern organic synthesis offers several promising avenues.

Palladium-Catalyzed C-N Cross-Coupling: Reactions like the Buchwald-Hartwig amination have become indispensable for forming C-N bonds. nih.gov Future work could optimize these reactions for the coupling of 2,4-dichloroaniline (B164938) and 1-chloro-2-nitrobenzene, potentially using novel ligands and more environmentally benign reaction conditions to improve yields and reduce catalyst loading. nih.gov

Acceptorless Dehydrogenative Aromatization: This emerging strategy offers a green alternative for synthesizing diarylamines. rsc.orgresearchgate.net Research could explore a one-pot reaction combining nitrobenzenes and cyclohexanols, catalyzed by gold-palladium alloy nanoparticles, to form the diarylamine structure. rsc.orgresearchgate.net This method is notable for generating molecular hydrogen as the only significant byproduct. rsc.org

Transition Metal-Free Approaches: To circumvent the cost and toxicity associated with heavy metal catalysts, novel metal-free pathways are a significant challenge and opportunity. The Smiles rearrangement, for instance, offers a regiospecific, metal-free route to construct sterically hindered diarylamines under mild conditions. nih.gov Investigating the applicability of a desulfinylative Smiles rearrangement could provide a unique pathway to the target molecule. nih.gov Another approach involves the use of diaryliodonium salts as arylation reagents in ball-milling (mechanochemical) methods, which can reduce or eliminate the need for solvents. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Diarylamine Synthesis

| Method | Catalyst/Reagent | Advantages | Challenges for this compound |

| Traditional (e.g., Ullmann) | Copper | Well-established, readily available reagents. | High temperatures, stoichiometric copper, potential for side reactions. |

| Buchwald-Hartwig Amination | Palladium, specialized ligands | High yields, broad substrate scope, milder conditions. nih.gov | Catalyst cost, ligand sensitivity, potential for catalyst poisoning by nitro group. |

| Dehydrogenative Aromatization | Au-Pd nanoparticles | Environmentally benign (H₂ byproduct), versatile starting materials. rsc.org | Catalyst preparation, reaction optimization for specific substrates. |

| Smiles Rearrangement | Base (metal-free) | Transition metal-free, mild conditions, good for hindered systems. nih.gov | Requires specific precursor structures (e.g., sulfinamides). |

Exploration of Undiscovered Reactivity

The reactivity of this compound is largely dictated by its three key structural components: the electron-deficient nitrophenyl ring, the chloro-substituted phenyl ring, and the secondary amine bridge. While the fundamental reactivity of these individual groups is known, their interplay within this specific molecule presents opportunities for discovering novel transformations.

A primary area for exploration is the selective transformation of the nitro group. Heterogeneous photocatalysis has emerged as a powerful tool for the reduction of nitroaromatic compounds under mild conditions. benthamdirect.com Future research could focus on the photocatalytic reduction of the nitro group in this compound to an amino group, using semiconductor photocatalysts like TiO₂. benthamdirect.comstudylib.net This would yield 2,4-Dichloro-N-(2-aminophenyl)aniline, a valuable tri-substituted diamine intermediate for further synthesis, without affecting the chloro substituents. The selectivity of this reduction in the presence of other reducible groups is a key advantage of photocatalytic methods. benthamdirect.com

Another intriguing possibility is the intramolecular cyclization of the diarylamine backbone. It is known that diphenylamines can undergo photo-conversion to form carbazoles. acs.org Investigating the photochemical or thermal cyclization of this compound could lead to the synthesis of novel, highly substituted, and potentially electronically active carbazole (B46965) derivatives. The presence and position of the chloro and nitro substituents would significantly influence the feasibility and outcome of such a cyclization reaction.

Advancements in Computational Methodologies for Prediction

Computational chemistry is becoming an indispensable tool for accelerating chemical research by predicting reaction outcomes and molecular properties, thereby reducing the need for extensive empirical screening. nih.gov For this compound, advancements in computational methods present a significant opportunity to guide future experimental work.

Machine Learning (ML) for Reaction Prediction: New ML models are being developed that can predict the products and entire pathways of chemical reactions. rsc.orgrsc.org By training on large datasets of known reactions, these models can learn the underlying rules of chemical reactivity. nih.gov An ML approach could be used to predict the most likely outcomes of reactions involving this compound under various conditions, identify potential side products, and even propose novel, non-intuitive reaction pathways for its synthesis or derivatization. acs.orgneurips.cc

Density Functional Theory (DFT) Studies: DFT calculations are powerful for investigating the structural, electronic, and spectroscopic properties of molecules. nih.govresearchgate.net Future computational studies on this compound could provide deep insights into its molecular geometry, the energy barrier to rotation around the C-N bonds, and the electronic distribution (e.g., HOMO/LUMO energies). nih.gov Such studies can help rationalize its reactivity and predict its suitability for specific applications, for instance, by calculating its electron-donating or accepting properties, which are crucial for electronic materials. nih.govacs.org

Table 2: Computational Approaches for Investigating this compound

| Methodology | Focus of Prediction | Potential Insights |

| Machine Learning (Reaction Prediction) | Reaction products and pathways. rsc.orgrsc.org | Identification of optimal conditions for known reactions; discovery of novel synthetic routes and unexpected reactivity. |

| Density Functional Theory (DFT) | Molecular structure, electronic properties, vibrational spectra. researchgate.net | Understanding of conformational preferences; prediction of HOMO/LUMO energies for electronic applications; rationalization of reactivity patterns. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Interactions in a complex environment (e.g., on a catalyst surface). | Elucidation of reaction mechanisms in heterogeneous catalysis; prediction of adsorption energies on sensor surfaces. |

Prospects for Novel Non-Biological Technological Applications

While many aniline (B41778) derivatives find use in pharmaceuticals and agrochemicals, the structure of this compound also suggests significant potential in non-biological, materials science applications. nih.govdatainsightsmarket.com

Organic Electronic Materials: Diarylamines are a critical class of compounds used in the synthesis of materials for optoelectronics and photovoltaics due to their electron-donating and hole-transporting properties. acs.org The specific substitution pattern of this compound could be tuned through further synthesis to create novel materials for use in organic light-emitting diodes (OLEDs) or organic solar cells.

Precursors for Dyes and Pigments: Dichloroanilines are established precursors in the manufacture of dyes and pigments. wikipedia.orgwikipedia.org The title compound could serve as a versatile intermediate for novel azo dyes or other colorants, with the specific substituents influencing the final color and stability of the pigment.

Chemical Sensors: Nitroaromatic compounds are well-known for their electron-accepting nature, a property that is exploited in chemical sensing applications, particularly for the detection of explosive materials. mdpi.comnih.gov Conversely, fluorescent polymers and materials are used to detect nitroaromatic compounds. mdpi.com It is conceivable that materials derived from this compound could be developed as components in sensors, where the nitro group could interact with specific analytes, causing a detectable change in an optical or electronic signal. researchgate.net

Table 3: Potential Non-Biological Applications and Key Molecular Features

| Potential Application | Relevant Functional Group(s) | Key Property |

| Organic Electronics | Diarylamine Core | Hole-transporting, electron-donating capabilities. acs.org |

| Pigment Intermediate | Dichloroaniline Moiety | Precursor for stable, colored azo compounds. wikipedia.org |

| Chemical Sensing | Nitrophenyl Group | Electron-accepting nature for analyte interaction. nih.govresearchgate.net |

Q & A

Basic: What are the optimal synthetic routes for preparing 2,4-Dichloro-N-(2-nitrophenyl)aniline, and how can regioselectivity be controlled?

Answer:

A Pd-catalyzed Buchwald-Hartwig coupling reaction is commonly employed for synthesizing nitro-substituted aniline derivatives. For example, describes a protocol using Pd(OAc)₂, XPhos ligand, and Cs₂CO₃ as a base in dioxane at 100°C for 16 hours. To control regioselectivity, steric and electronic effects of substituents on the aryl halide and amine must be considered. For instance, electron-withdrawing groups (e.g., nitro) on the aryl ring enhance coupling efficiency by stabilizing intermediates. Column chromatography with solvents like dichloromethane/ethyl acetate (1:1) is recommended for purification, yielding products with ~78% efficiency .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

1H and 13C NMR are essential for confirming regiochemistry and detecting isomers. For example, highlights split signals in NMR spectra due to rotational isomerism in benzimidazole derivatives. High-resolution mass spectrometry (HRMS-ESI-TOF) validates molecular weight (e.g., deviations < 2 ppm). Infrared spectroscopy (IR) can identify nitro (1520–1350 cm⁻¹) and aromatic C-Cl (750–550 cm⁻¹) stretches. X-ray crystallography, refined using SHELXL , resolves absolute configurations but requires high-quality single crystals, which may be challenging due to nitro group instability .

Basic: How does this compound degrade in environmental matrices, and what are its ecotoxicological implications?

Answer:

Photocatalytic degradation using MnFe₂O₄/Zn₂SiO₄ under simulated solar radiation effectively breaks down aromatic amines. shows a Box-Behnken experimental design optimizes parameters (pH, catalyst loading, irradiation time), achieving >90% degradation. Byproducts like catechol and aldehyde intermediates are identified via GC-MS. Ecotoxicity assays (e.g., Daphnia magna mortality tests) should follow OECD guidelines to assess acute/chronic effects, as nitro groups may persist in aquatic systems and bioaccumulate .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

Answer:

Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from dynamic effects like rotational isomerism. For example, reports variable-temperature NMR to probe conformational exchange. If X-ray data shows unexpected bond angles, density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can validate electronic structures. Cross-validation with IR and Raman spectroscopy further clarifies hydrogen-bonding networks or π-π stacking interactions .

Advanced: What strategies link structural modifications of this compound to biological activity (e.g., antiparasitic or antitubulin effects)?

Answer:

identifies nitroaniline derivatives as potent inhibitors of plant/protozoan tubulin. Structure-activity relationship (SAR) studies involve:

- Substituent positioning : 2-Nitro groups enhance binding to α-tubulin’s colchicine site, while 4-chloro groups improve lipophilicity.

- Side-chain optimization : Introducing morpholine or pyridylmethyl groups (as in ) increases solubility and target affinity.

- In vitro assays : Microtubule polymerization inhibition (IC₅₀) and cytotoxicity (CC₅₀) are measured via fluorescence-based tubulin assembly kits and MTT assays, respectively .

Advanced: How can experimental design (e.g., response surface methodology) optimize photocatalytic degradation of this compound?

Answer:

employs a Box-Behnken design with three factors (pH, catalyst dose, irradiation intensity) and three levels to model degradation efficiency. ANOVA analysis identifies pH (optimal 6.5–7.5) as the most significant factor. Kinetic studies fit pseudo-first-order models (R² > 0.98), while scavenger tests (e.g., EDTA for •OH radicals) elucidate degradation pathways. LC-QTOF-MS tracks intermediates, ensuring no toxic byproducts persist .

Advanced: What challenges arise in crystallizing this compound, and how are they mitigated?

Answer:

Nitro groups induce crystal lattice instability due to dipole-dipole repulsion. recommends SHELXL for refining disordered structures via twin-law corrections. Co-crystallization with bulky counterions (e.g., tetrabutylammonium) or using slow evaporation in mixed solvents (dichloromethane/hexane) improves crystal quality. Low-temperature (100 K) X-ray diffraction minimizes thermal motion artifacts .

Advanced: How do computational methods (e.g., molecular docking) predict the binding of this compound to biological targets?

Answer:

uses AutoDock Vina to dock nitroaniline derivatives into α-tubulin’s binding pocket (PDB: 1SA0). Key steps:

Ligand preparation : Protonation states are assigned at pH 7.4 using OpenBabel.

Grid definition : A 20 ų box centers on the colchicine site.

Scoring : Binding energies (ΔG < −8 kcal/mol) correlate with experimental IC₅₀ values.

MD simulations (GROMACS) validate stability over 50 ns, with RMSD < 2 Å indicating robust binding .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

Answer:

demonstrates SNAr at the para position to nitro groups, which activate the ring via electron withdrawal. Key steps:

Base-mediated deprotonation : Cs₂CO₃ generates a nitranion intermediate.

Transition state stabilization : Electron-deficient aryl rings stabilize Meisenheimer complexes.

Leaving group expulsion : Chloride is displaced by amines (e.g., morpholine), monitored via 19F NMR in fluorinated analogs. Kinetic isotope effects (KIE > 1) confirm rate-limiting σ-complex formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.